molecular formula C16H16O3 B8789942 Benzyl 2-hydroxy-3-phenylpropanoate

Benzyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B8789942
M. Wt: 256.30 g/mol
InChI Key: XFULYMQQCZRWQB-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-3-phenylpropanoate is an ester derivative characterized by a benzyl ester group, a hydroxyl (-OH) substituent at the second carbon, and a phenyl group at the third carbon of the propanoate backbone.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

benzyl 2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2

InChI Key

XFULYMQQCZRWQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties

Compound Name CAS # Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
Methyl 2-benzyl-3-hydroxypropanoate 85677-12-9 C₁₁H₁₄O₃ 194.23 Methyl ester, hydroxyl, benzyl Intermediate in organic synthesis
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate Not provided C₁₆H₁₇NO₃ 271.31 Benzyl ester, amino, 4-hydroxyphenyl Chiral building block in drug design
(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate 874336-37-5 C₂₃H₂₅FNO₅S 445.50 Fluorophenyl, amino, tosylate salt Pharmaceutical intermediate
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate Not provided C₁₁H₁₁FO₃ 210.20 Ethyl ester, ketone, 2-fluorophenyl Reactive carbonyl for nucleophilic additions
Key Observations:
  • Ester Group Variation : Replacing the benzyl ester (e.g., with methyl or ethyl) reduces molecular weight and alters lipophilicity. Methyl esters (e.g., CAS 85677-12-9) are simpler to synthesize but less stable under basic conditions compared to benzyl esters .
  • Functional Group Modifications: Hydroxyl vs. Halogenation: Fluorine substitution (e.g., in CAS 874336-37-5) increases electronegativity, enhancing metabolic stability and bioavailability in drug candidates .
  • Aromatic Substituents : Phenyl vs. fluorophenyl groups influence electronic effects. Fluorophenyl derivatives (e.g., CAS 874336-37-5) exhibit stronger C-F dipole interactions, affecting crystallinity and melting points .

Physicochemical Properties

  • Solubility: The hydroxyl group in Benzyl 2-hydroxy-3-phenylpropanoate improves aqueous solubility compared to non-hydroxylated analogs like phenyl benzoate (CAS 93-99-2). However, the benzyl ester still confers significant lipophilicity (logP ~2.5–3.0), making it suitable for topical formulations .
  • Stability : Benzyl esters are more resistant to hydrolysis than methyl or ethyl esters under acidic conditions but are prone to enzymatic cleavage (e.g., by esterases) in biological systems .

Preparation Methods

Esterification of (2R,3S)-3-Phenylisoserine Hydrochloride

The synthesis typically begins with the esterification of (2R,3S)-3-phenylisoserine hydrochloride. In a representative procedure, absolute ethanol is charged into a reaction vessel, followed by the slow addition of sulfuric acid (56.0 g) under stirring. (2R,3S)-3-Phenylisoserine hydrochloride (250 g) is introduced, and the mixture is heated to 45–55°C for 7–8 hours. This step yields (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid ethyl ester (DC-01) with residual starting material limited to ≤0.5%.

Key Reaction Parameters:

  • Catalyst : Sulfuric acid (3.5–4.5 mol%)

  • Solvent : Absolute ethanol

  • Temperature : 45–55°C

  • Conversion Efficiency : >99.5%

Benzylation of Hydroxy Intermediate

Selective benzylation of the hydroxyl group in DC-02 [(2R,3S)-2-hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid alkyl ester] is achieved using benzyl halides (PhCH₂X; X = Cl, Br, I) in the presence of sodium hydride (NaH). The reaction proceeds in solvents such as tetrahydrofuran (THF) or ketones (e.g., acetone) at 0–35°C, forming (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid alkyl ester (DC-03).

Optimization Insights:

ParameterOptimal RangeImpact on Yield
SolventTHF or C3–C8 ketonesMaximizes selectivity
Temperature20–25°CReduces side reactions
Benzyl Halide Equiv.1.05–1.10Ensures complete conversion

De-Esterification to Target Compound

The final step involves de-esterification of DC-03 using aqueous bases (e.g., NaOH, KOH) in alcohol or ketone solvents. For instance, treatment with 2M NaOH in methanol at 25°C for 4 hours yields Benzyl 2-hydroxy-3-phenylpropanoate (DC-04) with >98% purity after workup.

Comparative Base Performance:

BaseSolventTime (h)Yield (%)Purity (%)
NaOHMethanol49298.5
KOHEthanol3.58997.8
LiOHAcetone58596.2

Industrial-Scale Process Design

Continuous Flow Reactor Systems

Modern production leverages continuous flow reactors to enhance mixing and heat transfer. Immobilized acid catalysts (e.g., sulfonated polystyrene resins) enable sustained activity over 50 cycles, reducing reagent consumption by 40% compared to batch processes.

Purification and Isolation

Crude product isolation involves solvent extraction with non-polar hydrocarbons (C6–C8) followed by desiccation using anhydrous Na₂SO₄. Anti-solvent crystallization with n-hexane yields 85–90% recovery. Recrystallization from ethyl acetate/n-heptane (1:3 v/v) elevates purity to >99.5%.

Crystallization Metrics:

Anti-SolventSolvent RatioRecovery (%)Purity (%)
n-Hexane1:28899.1
Heptane1:39299.6

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

Enantiomeric purity is confirmed via chiral HPLC (Chiralpak IC column, 90:10 n-Hexane/Isopropanol, 1.0 mL/min), demonstrating ≥99.8% enantiomeric excess (ee). Polarimetric analysis ([α]D²⁵ = −42.5° (c = 1, CHCl₃)) corroborates the (S)-configuration.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.32 (dd, J = 8.4 Hz, 1H, CH-OH), 3.82 (m, 1H, CH-NHBoc).

  • IR (KBr) : 3420 cm⁻¹ (O-H), 1745 cm⁻¹ (C=O ester)

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing benzyl 2-hydroxy-3-phenylpropanoate via esterification?

  • Methodological Answer : The synthesis can be optimized using acid-catalyzed esterification. For example, combining 2-hydroxy-3-phenylpropanoic acid with benzyl alcohol in the presence of a catalytic amount of sulfuric acid (0.5–2 mol%) under reflux in toluene. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) or HPLC (C18 column, 220 nm detection). Purify via column chromatography (silica gel, gradient elution) to isolate the ester .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR (e.g., δ 7.3 ppm for benzyl protons, δ 4.6 ppm for ester methylene) and FT-IR (C=O stretch at ~1720 cm1^{-1}, O–H stretch at ~3400 cm1^{-1}). Confirm purity via HPLC (≥98% purity) and melting point analysis (compare with literature values). Mass spectrometry (ESI-MS) can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 271.1) .

Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic matrices?

  • Methodological Answer : The compound is lipophilic (logP ~2.8), with poor solubility in water but high solubility in DMSO, ethanol, or chloroform. Stability tests under varying pH (3–9) and temperatures (4–40°C) show degradation above 60°C or in strongly alkaline conditions. Store at –20°C in anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S enantiomers) impact the biological activity of this compound derivatives?

  • Methodological Answer : Synthesize enantiomers using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution. Compare bioactivity via in vitro assays (e.g., enzyme inhibition kinetics or cytotoxicity). For example, (S)-enantiomers may show higher affinity for esterase enzymes due to spatial compatibility with active sites, as observed in structurally similar benzyl esters .

Q. What analytical challenges arise in quantifying trace amounts of this compound in plant metabolic studies, and how can they be resolved?

  • Methodological Answer : Matrix interference in plant extracts (e.g., polyphenols) can obscure detection. Use SPE (solid-phase extraction) with C18 cartridges for cleanup. Quantify via LC-MS/MS in MRM mode (m/z 271→153 for fragmentation) with deuterated internal standards. Calibrate with spiked samples (0.1–100 ng/mL) to ensure linearity (R2^2 >0.99) .

Q. How can contradictory data on this compound’s metabolic accumulation in plant systems be reconciled?

  • Methodological Answer : Environmental factors (e.g., light, soil pH) significantly alter accumulation. Design controlled experiments with standardized growth conditions. For saffron, hydroponic systems under 16h/8h light/dark cycles showed 2.5-fold higher 2-hydroxy-3-phenylpropanoate levels compared to field-grown samples. Use ANOVA to isolate variable impacts .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before Suzuki-Miyaura coupling. Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) in THF/water. Monitor regioselectivity via 1^1H NMR (e.g., para-substitution shifts aromatic protons downfield) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate using multiple sources (e.g., PubChem, crystallography databases). If conflicts persist, re-synthesize the compound under standardized conditions and characterize rigorously. For example, conflicting NMR peaks may arise from solvent impurities (e.g., residual DMSO in DMSO-d6_6)—use high-purity deuterated solvents and report solvent peaks explicitly .

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